2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol
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Overview
Description
2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol is an organic compound with the molecular formula C16H18N2O3. It is known for its unique structure, which includes a diazenyl group (N=N) attached to a dimethoxyphenyl ring and an ethylphenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol typically involves the diazotization of 2,5-dimethoxyaniline followed by coupling with 4-ethylphenol. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 2,5-dimethoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-ethylphenol under basic conditions to yield 2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethoxyphenyl)diazenyl]-4-methylphenol
- 2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol
- 2-[(2,5-dimethoxyphenyl)diazenyl]-4-propylphenol
Uniqueness
2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the diazenyl and ethylphenol groups provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C16H18N2O3 |
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Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)diazenyl]-4-ethylphenol |
InChI |
InChI=1S/C16H18N2O3/c1-4-11-5-7-15(19)13(9-11)17-18-14-10-12(20-2)6-8-16(14)21-3/h5-10,19H,4H2,1-3H3 |
InChI Key |
IEOQVFDRSPTPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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